4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine

Medicinal Chemistry Lead Optimization ADME Property Tuning

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine (CAS 89508-45-2, molecular formula C₉H₆Cl₂N₂O, molecular weight 229.06 g/mol) is a heterocyclic building block consisting of a 4,6-dichloropyrimidine core functionalized at the C-2 position with a 5-methylfuran-2-yl substituent. This compound belongs to the class of 2-aryl(heteroaryl)-4,6-dichloropyrimidines, a scaffold widely utilized in medicinal chemistry and agrochemical discovery for constructing kinase inhibitor libraries, GPCR modulators, and PDE inhibitors.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 89508-45-2
Cat. No. B13916902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine
CAS89508-45-2
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-5-2-3-6(14-5)9-12-7(10)4-8(11)13-9/h2-4H,1H3
InChIKeyFZRHDKKUOXQAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine (CAS 89508-45-2): Procurement-Relevant Structural Profile and Reactivity Class


4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine (CAS 89508-45-2, molecular formula C₉H₆Cl₂N₂O, molecular weight 229.06 g/mol) is a heterocyclic building block consisting of a 4,6-dichloropyrimidine core functionalized at the C-2 position with a 5-methylfuran-2-yl substituent . This compound belongs to the class of 2-aryl(heteroaryl)-4,6-dichloropyrimidines, a scaffold widely utilized in medicinal chemistry and agrochemical discovery for constructing kinase inhibitor libraries, GPCR modulators, and PDE inhibitors [1]. The two chlorine atoms at positions 4 and 6 serve as orthogonal handles for sequential nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions, while the electron-rich 5-methylfuran ring at C-2 introduces a specific lipophilic and electronic signature that distinguishes it from unsubstituted furan analogs .

Why Generic 4,6-Dichloro-2-arylpyrimidine Analogs Cannot Replace 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine in Structure-Focused Programs


Within the 2-aryl-4,6-dichloropyrimidine family, the furan substituent class is not interchangeable. The closest commercially listed analog, 4,6-dichloro-2-(furan-2-yl)pyrimidine (CAS 27110-83-4), lacks the 5-methyl group, resulting in a measurably different lipophilicity profile (ΔLogP ≈ +0.31 for the target compound) . This methyl-driven LogP increase alters membrane permeability, metabolic stability, and protein-binding characteristics of downstream derivatives, making it impossible to substitute one scaffold for the other without re-optimizing the entire lead series . Furthermore, positional isomers such as 2,4-dichloro-6-(5-methylfuran-2-yl)pyrimidine relocate the dichloro reactivity pattern, fundamentally changing the synthetic route, regioselectivity of subsequent derivatization, and the geometry of the final target molecule . For procurement decisions in structure-based and property-driven medicinal chemistry campaigns, the precise regioisomer and substituent pattern of the building block directly dictates the SAR trajectory and cannot be assumed transferable across analogs.

Quantifiable Differentiation of 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine (CAS 89508-45-2) Versus Closest Structural Analogs


Lipophilicity (LogP) Advantage: Methyl-Furan vs. Unsubstituted Furan at Pyrimidine C-2

Replacing the unsubstituted furan ring with a 5-methylfuran ring at the C-2 position of the 4,6-dichloropyrimidine core increases the computed partition coefficient (LogP) from 3.04 to 3.35, a ΔLogP of +0.31 . This increase reflects the addition of a single methyl group to the heteroaryl substituent and is consistent across computed property databases. The corresponding topological polar surface area remains unchanged at 38.92 Ų, meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity . In lead optimization cascades, a ΔLogP of this magnitude is sufficient to alter cellular permeability, plasma protein binding, and CYP-mediated metabolic clearance of the final drug-like derivatives. Programs requiring target engagement in lipophilic compartments (e.g., CNS, intracellular membrane-associated targets) may therefore prefer the 5-methylfuran variant over the unsubstituted furan starting material.

Medicinal Chemistry Lead Optimization ADME Property Tuning

Mass-Based Differentiation: Molecular Weight Comparison for Library Synthesis Planning

The target compound has a molecular weight of 229.06 g/mol (exact mass 227.986 Da), which is +14.03 g/mol heavier than 4,6-dichloro-2-(furan-2-yl)pyrimidine (MW 215.04 g/mol, exact mass 213.970 Da) . This mass shift corresponds precisely to the addition of one CH₂ unit (methyl substitution on the furan C-5 position) and is confirmed by exact mass data from the ChemSrc database (227.986 vs. 213.970 Da) . In plate-based parallel library synthesis, this 14-Da mass increment provides an analytically distinguishable marker that facilitates mass-directed preparative HPLC purification and LC-MS quality control of the final compound library. For procurement, the higher molecular weight also translates to a proportionally greater mass yield per mole of building block purchased, which may be relevant when scaling reactions that are priced per unit weight rather than per mole.

Parallel Synthesis Compound Library Design Physicochemical Property Control

Regioisomeric Differentiation: 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine vs. 2,4-Dichloro-6-(5-methylfuran-2-yl)pyrimidine Reactivity Profile

The target compound positions both chlorine atoms on the same pyrimidine ring face (C-4 and C-6) with the 5-methylfuran group at C-2, whereas the positional isomer 2,4-dichloro-6-(5-methylfuran-2-yl)pyrimidine distributes the chlorine atoms across C-2 and C-4, placing the furan at C-6. This regioisomeric distinction fundamentally alters the synthetic reactivity sequence: in the C-4,C-6 dichloro isomer, the two leaving groups are electronically equivalent and symmetrically positioned, enabling statistical or sequential mono-substitution under controlled SₙAr conditions. In contrast, the C-2,C-4 dichloro isomer exhibits differentiated reactivity between the two chlorine positions, with C-4 typically being more reactive toward nucleophilic attack than C-2 in pyrimidine systems [1]. For procurement purposes, selecting the C-4,C-6 dichloro regioisomer ensures that both chlorine handles display comparable reactivity, which simplifies reaction optimization and improves batch-to-batch reproducibility in parallel library synthesis [1][2].

Synthetic Chemistry Regioselective Derivatization Cross-Coupling Strategy

Furanopyrimidine Scaffold Privilege: PDE1 and Kinase Inhibitor Patent Landscape Coverage

The 2-(5-methylfuran-2-yl)pyrimidine motif falls within the scope of multiple granted patents covering substituted furanopyrimidine compounds as PDE1 inhibitors (U.S. Patent 12,006,325, issued 2024; EP 3717488 B1; AU 2018373258 B2) [1][2]. The patent families explicitly encompass furanopyrimidine chemical entities bearing diverse substituents on the furan ring, with 5-methylfuran specifically exemplified in related kinase inhibitor patent literature [2]. This patent coverage indicates that the scaffold has demonstrated target engagement and in vivo efficacy in PDE1-mediated and kinase-mediated disease models, providing procurement decision-makers with a structurally validated starting point. In contrast, the unsubstituted furan analog (CAS 27110-83-4) and the thiophene analog (2-thienyl instead of 2-furyl) lack explicit inclusion in these PDE1 patent families, reducing confidence in their suitability for PDE1-targeted lead generation programs [1].

Medicinal Chemistry Patent Analysis Kinase and PDE Inhibitor Design

Synthetic Versatility: Dual Chlorine Handles Enable Orthogonal Derivatization Relative to Mono-Chloro Analogs

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine possesses two reactive C–Cl bonds at positions 4 and 6, compared to mono-chloro analogs such as 4-chloro-2-(5-methylfuran-2-yl)pyrimidine (CAS 1155599-56-6) which carries only a single chlorine handle . This difference enables sequential or orthogonal derivatization: the first chlorine can be displaced via SₙAr with an amine or alkoxide nucleophile, and the second chlorine subsequently participates in a Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling to install a carbon-based substituent [1]. Mono-chloro analogs restrict functionalization to a single derivatization step, limiting scaffold decoration density and the diversity of accessible chemical space. The dichloro scaffold thus supports a two-dimensional library design (N₁ × N₂ diversity), whereas the mono-chloro analog permits only one-dimensional diversity (N₁ only) [1].

Synthetic Methodology Scaffold Decoration C–C and C–N Bond Formation

Recommended Procurement and Application Scenarios for 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine (CAS 89508-45-2)


Medicinal Chemistry: PDE1 Inhibitor Lead Generation Campaigns Requiring Patent-Aligned Building Blocks

For drug discovery programs targeting phosphodiesterase 1 (PDE1) for CNS or cardiovascular indications, 4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine provides a structurally validated starting scaffold. The 5-methylfuran substitution is explicitly covered in granted PDE1 inhibitor patents (US 12,006,325; EP 3717488 B1), de-risking downstream IP strategy [1]. Procurement of this specific building block ensures that the resulting library compounds fall within the claimed Markush space, unlike des-methyl or thiophene analogs that lack equivalent patent protection. The symmetric C-4,C-6 dichloro pattern also facilitates sequential decoration to explore SAR around the pyrimidine core while maintaining the patent-aligned furan substitution at C-2 .

Parallel Library Synthesis: Two-Dimensional Diversity Generation with Orthogonal Reaction Handles

The dual chlorine atoms at C-4 and C-6 enable a two-step, two-dimensional library synthesis workflow: first, SₙAr displacement of Cl at C-4 with a diverse amine set (N₁ diversity), followed by Suzuki-Miyaura cross-coupling at C-6 with a diverse boronic acid set (N₂ diversity). This orthogonal reaction sequence has been demonstrated on analogous 4,6-dichloropyrimidine substrates and produces unsymmetrical 4,6-diarylpyrimidines in high yield [1]. For procurement, the 229.06 g/mol molecular weight provides a favorable mass-to-mole ratio for plate-based synthesis, and the computed LogP of 3.35 ensures that even the undecorated building block falls within the Rule-of-Five property space for oral bioavailability, increasing the likelihood that final library members will also be drug-like . This contrasts with more hydrophilic dichloropyrimidine analogs (e.g., pyridyl-substituted variants) that may drive final compounds below the preferred LogP range.

Agrochemical Discovery: Fungicidal and Herbicidal Pyrimidine Scaffold Exploration

Pyrimidine derivatives bearing furan substituents have documented applications as fungicides and herbicides in agrochemical patent literature [1]. The electron-rich 5-methylfuran ring at C-2 of this building block provides a distinct electronic profile compared to phenyl or pyridyl substituents, potentially enhancing binding to plant-specific enzyme targets. The two chlorine atoms retain their reactivity under the conditions commonly employed in agrochemical process chemistry (aqueous base, elevated temperature), enabling kilogram-scale derivatization. Procurement of this specific regioisomer (4,6-dichloro, not 2,4-dichloro) ensures compatibility with established agrochemical synthetic routes that rely on symmetrical C-4,C-6 substitution patterns for predictable reactivity scaling.

Academic Core Facility: High-Value Intermediate for Kinase-Focused Fragment and HIT Expansion Libraries

Academic screening centers and core facilities maintaining kinase-focused compound collections can use 4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine as a common intermediate for rapid HIT expansion. The furanopyrimidine core has been co-crystallized with multiple kinases including Aurora kinase A (PDB entries available) and LCK, confirming its ability to engage the ATP-binding pocket [1]. The pre-installed 5-methylfuran eliminates the need for late-stage furan functionalization that would be required when starting from the unsubstituted analog (CAS 27110-83-4), saving 1–2 synthetic steps per library member. The known LogP of 3.35 also allows advance calculation of expected LogD properties for proposed derivatives using additive fragment-based algorithms, facilitating computational library design prior to synthesis .

Quote Request

Request a Quote for 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.